molecular formula C10H8N4O4 B14119615 2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid

2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid

Cat. No.: B14119615
M. Wt: 248.19 g/mol
InChI Key: SQZJESGYHBDZBZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C10H8N4O4 indigoidine . It is a dimeric blue pigment biosynthesized from L-glutamine. Indigoidine belongs to the class of pyridone and is characterized by its vibrant blue color, which makes it a valuable pigment in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigoidine can be synthesized through a biosynthetic pathway involving the enzyme indigoidine synthase. This enzyme catalyzes the condensation of two molecules of L-glutamine to form indigoidine. The reaction conditions typically involve a buffered aqueous solution at a neutral pH and a temperature conducive to enzyme activity .

Industrial Production Methods

Industrial production of indigoidine often involves the use of genetically engineered microorganisms, such as Streptomyces lavendulae, which can produce the pigment in large quantities. The fermentation process is optimized to maximize yield, and the pigment is subsequently extracted and purified for use .

Chemical Reactions Analysis

Types of Reactions

Indigoidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Leuco-indigoidine.

Scientific Research Applications

Indigoidine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying biosynthetic pathways and enzyme mechanisms.

    Biology: Serves as a biological pigment in various organisms, providing insights into metabolic pathways.

    Medicine: Investigated for its potential antimicrobial properties and its role as a natural dye in medical diagnostics.

    Industry: Utilized as a natural blue pigment in textiles, food coloring, and cosmetics .

Mechanism of Action

Indigoidine exerts its effects primarily through its role as a pigment. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Indigo: Another blue pigment with a similar structure but different biosynthetic pathway.

    Anthocyanins: Natural pigments found in plants, responsible for red, purple, and blue colors.

    Phycocyanin: A blue pigment found in cyanobacteria and algae.

Uniqueness of Indigoidine

Indigoidine is unique due to its biosynthetic origin from L-glutamine and its vibrant blue color. Unlike indigo, which is derived from indole, indigoidine is synthesized through a distinct enzymatic pathway. Additionally, its potential antimicrobial properties set it apart from other pigments like anthocyanins and phycocyanin .

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

2-hydroxy-5-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid

InChI

InChI=1S/C10H8N4O4/c15-7-2-1-5(3-6(7)9(17)18)12-10-13-8(16)4-11-14-10/h1-4,15H,(H,17,18)(H2,12,13,14,16)

InChI Key

SQZJESGYHBDZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NN=CC(=O)N2)C(=O)O)O

Origin of Product

United States

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